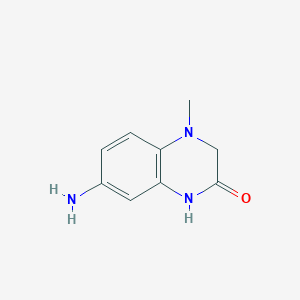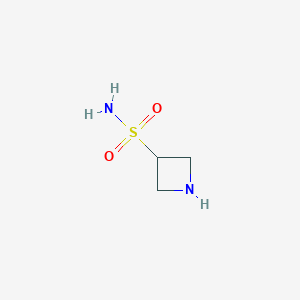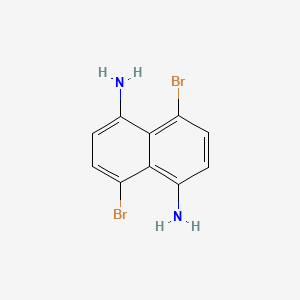
4,8-Dibromo-1,5-diaminonaphthalene
Vue d'ensemble
Description
“4,8-Dibromo-1,5-diaminonaphthalene” is a derivative of diaminonaphthalene, which describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines . All isomers are white solids that tend to air-oxidize .
Physical And Chemical Properties Analysis
The molecular weight of “4,8-Dibromo-1,5-diaminonaphthalene” is 315.99200 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Electrochemical Studies
Electro-Oxidation Studies
Research by Jackowska et al. (1996) investigated the electro-oxidation of 1,5-diaminonaphthalene in acetonitrile solution, focusing on diffusion coefficients and heterogeneous rate constants using a rotating disk electrode (Jackowska, Skompska, & Przyłuska, 1996).
Electropolymerization and Spectroelectrochemical Studies
A study by Pham et al. (1998) explored the electrooxidation of 1,5-diaminonaphthalene in various media, leading to polymer films on electrodes. This study provided insights into the molecular structure of the polymer using multiple internal reflection FT-IR spectroscopy (Pham, Oulahyne, Mostefai, & Chehimi, 1998).
Electroactivity and Molecular Structure Analysis
Jackowska et al. (1995) focused on the electropolymerization of 1,5-diaminonaphthalene in acetonitrile and aqueous solutions, using spectroscopic methods to determine the polymer's molecular structure (Jackowska, Bukowska, & Jamkowski, 1995).
Organic Chemistry and Synthesis
- Diversity in Organic Chemistry: Ziarani et al. (2020) highlighted the application of 1,8-diaminonaphthalene in organic synthesis, emphasizing its efficiency in complex scaffold formation. This review detailed its use under various conditions and with heterogeneous catalysts (Ziarani, Mohajer, & Mali, 2020).
Orientations Futures
A paper titled “Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions” discusses the chemical properties of brominated benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazoles) and their potential applications in the field of OLED technologies . This suggests that “4,8-Dibromo-1,5-diaminonaphthalene” and similar compounds could have potential applications in electronics and photonics.
Propriétés
IUPAC Name |
4,8-dibromonaphthalene-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGCQDXNCWJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


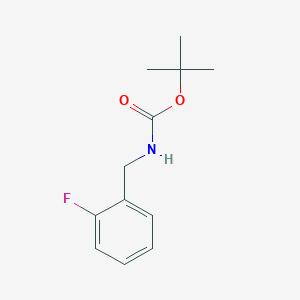
![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)
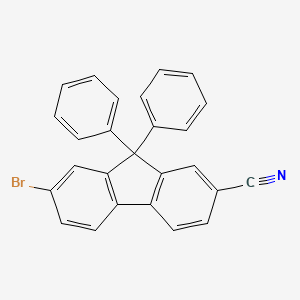
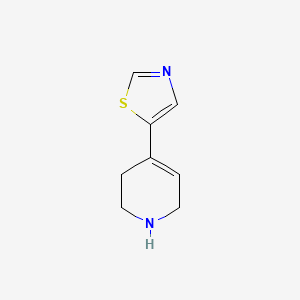

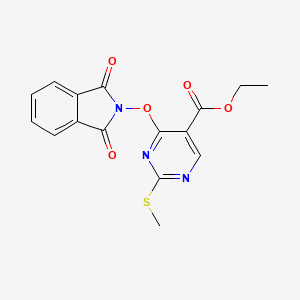
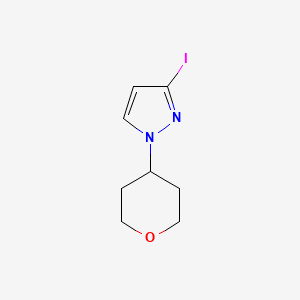

![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)
